molecular formula C16H20N2O2S B263102 3-cyclopentyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide

3-cyclopentyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide

Cat. No. B263102
M. Wt: 304.4 g/mol
InChI Key: HREHICFXIVRDEZ-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been used as a recreational drug due to its stimulant properties, but it also has potential applications in scientific research.

Scientific Research Applications

3-cyclopentyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has been studied for its potential applications in scientific research. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and ischemic brain injury. 3-cyclopentyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has also been investigated for its potential as a treatment for depression and anxiety disorders. Additionally, 3-cyclopentyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has been studied for its effects on the cardiovascular system and as a potential treatment for hypertension.

Mechanism of Action

3-cyclopentyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide acts as a dopamine and serotonin releaser, leading to increased levels of these neurotransmitters in the brain. This results in the stimulant effects of 3-cyclopentyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide, including increased alertness, energy, and euphoria. 3-cyclopentyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide also affects the cardiovascular system by increasing heart rate and blood pressure.
Biochemical and Physiological Effects:
3-cyclopentyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has been shown to have a range of biochemical and physiological effects. It increases the release of dopamine and serotonin in the brain, leading to increased feelings of pleasure and reward. 3-cyclopentyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide also increases heart rate and blood pressure, which can lead to cardiovascular complications in high doses. Additionally, 3-cyclopentyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and ischemic brain injury.

Advantages and Limitations for Lab Experiments

3-cyclopentyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity. It also has well-defined pharmacological properties, making it useful for studying the effects of dopamine and serotonin release. However, 3-cyclopentyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide also has limitations, including its potential for cardiovascular complications and its use as a recreational drug.

Future Directions

There are several future directions for research on 3-cyclopentyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide. One area of interest is its potential as a treatment for depression and anxiety disorders. Additionally, 3-cyclopentyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide's neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's disease. Further research is also needed to better understand the cardiovascular effects of 3-cyclopentyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide and to develop safer alternatives for lab experiments.

Synthesis Methods

The synthesis of 3-cyclopentyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide involves the reaction of 6-methoxy-2-aminobenzothiazole with cyclopentanone in the presence of acetic anhydride and sodium acetate. The resulting product is then reacted with propionyl chloride to yield 3-cyclopentyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide. This synthesis method has been optimized to yield high purity 3-cyclopentyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide with good yields.

properties

Product Name

3-cyclopentyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

3-cyclopentyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C16H20N2O2S/c1-20-12-7-8-13-14(10-12)21-16(17-13)18-15(19)9-6-11-4-2-3-5-11/h7-8,10-11H,2-6,9H2,1H3,(H,17,18,19)

InChI Key

HREHICFXIVRDEZ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3CCCC3

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3CCCC3

Origin of Product

United States

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